molecular formula C7H4BrNO3S B2822851 1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide CAS No. 115540-65-3

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide

Cat. No. B2822851
M. Wt: 262.08
InChI Key: KFRCHYHGXSBVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide is a chemical compound . It is a derivative of 1,2,3-benzoxathiazine-2,2-dioxides .


Synthesis Analysis

A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . 5-, 7-, and 8-aryl substituted 1,2,3-benzoxathiazine-2,2-dioxides were prepared from aryl substituted 2-hydroxybenzaldehydes obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol .


Chemical Reactions Analysis

1,2,3-Benzoxathiazine-2,2-dioxides were investigated for the inhibition of four human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms, cytosolic hCA I and II and tumour-associated transmembrane hCA IX and XII .

Scientific Research Applications

Human Carbonic Anhydrases Inhibition

A series of 1,2,3-benzoxathiazine-2,2-dioxides with various substituents have been identified as effective inhibitors of human carbonic anhydrases (hCA), which are enzymes involved in various physiological and pathological processes. These compounds exhibit nanomolar inhibitory activity against hCA IX and XII isoforms, which are associated with tumor tissues, making them potential candidates for cancer therapy. Notably, derivatives of 1,2,3-benzoxathiazine 2,2-dioxide demonstrate selectivity towards CA IX/XII over hCA I and II, suggesting their utility in designing selective therapeutic agents (Ivanova et al., 2022); (Ivanova et al., 2023).

Asymmetric Synthesis and Catalytic Applications

Benzoxathiazine derivatives have been explored for their role in asymmetric synthesis and catalysis. For example, benzoxathiazine 2-oxide derivatives have been used as chiral directors in the asymmetric synthesis of sulfoxides, demonstrating their utility in producing enantiomerically enriched compounds. This application highlights the synthetic versatility of benzoxathiazine derivatives in organic chemistry (HiroiKunio et al., 1980).

Biological Activity and Chemical Synthesis

Benzoxathiazine dioxides have shown interesting biological activity, acting as bioisosteres for clinically used compounds like diazoxide. Their synthesis through electrochemical migratory cyclization of N-acylsulfonamides represents a novel and efficient method to access a variety of benzoxathiazine dioxides, showcasing the potential for innovative drug discovery and development processes (Shi et al., 2022).

Antimicrobial Activity

Research into the antimicrobial properties of benzoxathiazine derivatives, such as the synthesis and evaluation of newer quinazolinones derived from benzoxathiazine, has been documented. These compounds have shown potential antimicrobial activity, indicating their relevance in developing new antimicrobial agents (Patel et al., 2006).

Future Directions

Some of the new derivatives exhibit promising selectivity towards CA IX/XII over hCA I, although none of the compounds are selective towards CA IX/XII over both hCA I and II . This suggests potential future research directions in improving the selectivity of these compounds.

properties

IUPAC Name

6-bromo-1,2λ6,3-benzoxathiazine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRCHYHGXSBVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NS(=O)(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Benzoxathiazine, 6-bromo-, 2,2-dioxide

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